REACTION_CXSMILES
|
Cl.C([N:9]1[CH2:15][CH:14]2[N:16]([C:17](=[O:22])[C:18]([F:21])([F:20])[F:19])[CH:11]([CH2:12][CH2:13]2)[CH2:10]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[F:21][C:18]([F:19])([F:20])[C:17]([N:16]1[CH:11]2[CH2:12][CH2:13][CH:14]1[CH2:15][NH:9][CH2:10]2)=[O:22] |f:0.1|
|
Name
|
3-benzyl-8-trifluoroacetyl-3,8-diazabicyclo-(3.2.1)octane hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC2CCC(C1)N2C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was absorbed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)N1C2CNCC1CC2)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |